(1-(4-Methoxybenzyl)piperidin-4-yl)methanol
Description
(1-(4-Methoxybenzyl)piperidin-4-yl)methanol is a piperidine-derived compound featuring a 4-methoxybenzyl substituent at the 1-position and a hydroxymethyl group at the 4-position of the piperidine ring. Its molecular formula is C₁₄H₂₁NO₂, with a molecular weight of 235.32 g/mol . The 4-methoxybenzyl group contributes to its lipophilicity and electronic profile, making it a versatile intermediate in medicinal chemistry. This compound has been utilized in synthesizing acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease research, such as N-((1-(4-Methoxybenzyl)piperidin-4-yl)methyl)carboxamide derivatives (e.g., 8k and 6f), which demonstrated inhibitory activity against AChE and butyrylcholinesterase (BChE) .
Properties
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-14-4-2-12(3-5-14)10-15-8-6-13(11-16)7-9-15/h2-5,13,16H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKZUPMDQJMMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(4-Methoxybenzyl)piperidin-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to the class of piperidine derivatives, which have been extensively studied for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidine ring substituted with a 4-methoxybenzyl group and a hydroxymethyl group. This structure is pivotal in determining its interactions with biological targets.
Anticancer Activity
Recent studies indicate that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and pancreatic cancers. The compound's mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cancer cell survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |
| PANC-1 (Pancreatic) | 18.7 | Inhibition of cell migration |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. It exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It may modulate receptor activity related to neurotransmission and cellular signaling, impacting various physiological processes.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to reduced tumor growth and increased survival rates in cancer-bearing mice.
- Combination Therapy : Research indicates enhanced efficacy when used in combination with established chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the parent compound increases solubility compared to halogenated derivatives (e.g., fluoro or chloro), which prioritize lipophilicity and target affinity .
Pharmacological Activity
Key Observations :
- Antiparasitic Activity : Fluorinated and chlorinated derivatives (e.g., 7 , 8 ) exhibit superior activity against resistant Plasmodium strains compared to the methoxy-substituted parent compound, likely due to enhanced target binding via halogen interactions .
- Central Nervous System (CNS) Targeting : Methoxybenzyl derivatives (e.g., 18c ) show high AChE inhibition, suggesting the methoxy group aids blood-brain barrier penetration, a critical factor for Alzheimer’s therapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
